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Abstract

Angulatin K is a naturally occurring sesquiterpene polyol ester isolated from the root bark of
Celastrus angulatus. As a member of the [3-dihydroagarofuran class of sesquiterpenoids,
Angulatin K possesses a complex and highly oxygenated chemical architecture. This
document provides a comprehensive overview of the chemical structure and stereochemistry of
Angulatin K, including its physicochemical properties and biological activities. Detailed
experimental protocols for its isolation, structural elucidation, and bioactivity assessment are
also presented. Visualizations of key experimental workflows and structural determination logic
are provided to facilitate a deeper understanding of this intricate natural product.

Chemical Structure and Properties

Angulatin K is characterized by a core (3-dihydroagarofuran skeleton, which is extensively
esterified. Its molecular formula is C37H42014, with a corresponding molecular weight of
710.72 g/mol [1]. The structure of Angulatin K was elucidated through extensive spectroscopic
analysis, primarily using mass spectrometry and nuclear magnetic resonance (NMR)
techniques.

Chemical Structure:
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The systematic name for Angulatin K is not readily available in the reviewed literature.
However, its structure is defined by the [3-dihydroagarofuran core and the specific arrangement
of its ester functional groups. A 2D representation of the chemical structure is provided below.

lw.Chemical structure of Angulatin K
Figure 1. 2D Chemical Structure of Angulatin K.

Physicochemical Properties:

Quantitative physicochemical data for Angulatin K is not extensively reported in the literature.
The table below summarizes the available information.

Property Value Reference
Molecular Formula C37H42014 [1]
Molecular Weight 710.72 g/mol [1]

CAS Number 1631992-80-7 [1]
Appearance White powder

- Soluble in methanol,
Solubility chloroform

Stereochemistry

The stereochemistry of Angulatin K is a critical aspect of its chemical identity and biological
activity. The B-dihydroagarofuran core contains multiple chiral centers, leading to a specific
three-dimensional arrangement of its atoms. The absolute configuration of these stereocenters
is determined using a combination of spectroscopic techniques, such as Nuclear Overhauser
Effect (NOE) NMR experiments, and often confirmed by X-ray crystallography of the pure
compound or a suitable derivative.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or
S) to each chiral center. This involves prioritizing the four substituents attached to the chiral
center based on atomic number and then determining the orientation of the substituents in
space.
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A logical workflow for determining the absolute configuration of a chiral center is illustrated in
the diagram below.
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Diagram 1: Logical workflow for assigning R/S configuration.

While the complete stereochemical assignment for every chiral center in Angulatin K is not
explicitly detailed in the readily available literature, the SMILES notation provided by some
chemical suppliers implies a specific stereochemistry: CC(OC--INVALID-LINK--=0)
([C@H]30C(C)=0)--INVALID-LINK--C)(--INVALID-LINK--(C[C@@H]30C(C)=0)C)--INVALID-
LINK--=0)OC(C5=CC=CC=C5)=0)=0I[1]. The "@" and "@@" symbols in the SMILES string
denote the specific stereochemical configuration at the chiral centers. A detailed analysis of 2D
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NMR data, particularly NOESY spectra, would be required to confirm the relative
stereochemistry, and X-ray crystallography would provide the definitive absolute configuration.

Biological Activity

Angulatin K has been reported to exhibit biological activity, though research is still in its early
stages. The primary activities of interest are its insecticidal and potential anticancer properties.

Activity Type Assay Details Result Reference

Stomach toxicity
. against Mythimna o
Insecticidal ) Moderate activity
separata (4th instar

larvae)

In vitro activity against
] various solid tumor Reported to have anti-
Anticancer ] ]
cell lines (e.g., renal, cancer properties

breast, lung)

Experimental Protocols
Isolation of Angulatin K

Angulatin K is isolated from the root bark of Celastrus angulatus. A general workflow for its

isolation is depicted below.
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Diagram 2: Experimental workflow for the isolation of Angulatin K.
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Detailed Protocol:

Plant Material: The root bark of Celastrus angulatus is collected, air-dried, and pulverized
into a fine powder.

Extraction: The powdered root bark is extracted with methanol under reflux. The solvent is
then removed under reduced pressure to yield a crude extract.

Chromatographic Separation: The crude extract is subjected to column chromatography on a
macroporous resin (e.g., D101). Elution is typically performed with a gradient of methanol in
water.

Fractionation and Purification: Fractions are collected and monitored by thin-layer
chromatography (TLC) and/or high-performance liquid chromatography (HPLC). Fractions
containing Angulatin K are combined and further purified by repeated column
chromatography (e.g., silica gel, Sephadex LH-20) and preparative HPLC to yield the pure
compound.

Structure Elucidation

The structure of Angulatin K is determined using a combination of spectroscopic methods:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
the exact mass and molecular formula of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional
groups, such as hydroxyl (-OH), carbonyl (C=0) from esters, and aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (*H and 3C) and 2D (COSY, HSQC,
HMBC, NOESY) NMR experiments are crucial for elucidating the carbon skeleton and the
connectivity of atoms within the molecule. NOESY experiments are particularly important for
determining the relative stereochemistry.

Bioactivity Assays

Insecticidal Activity Assay:
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The insecticidal activity of Angulatin K can be assessed using various methods, including

topical application, injection, or feeding assays. For stomach toxicity, a diet incorporation

method is commonly used.

Test Organism: A suitable insect model, such as the armyworm (Mythimna separata), is
used.

Diet Preparation: Angulatin K is dissolved in a suitable solvent and incorporated into an
artificial diet at various concentrations.

Exposure: Larvae are fed the treated diet for a specified period.

Assessment: Mortality and other sublethal effects (e.g., reduced feeding, growth inhibition)
are recorded at regular intervals. The lethal dose 50 (LD50) or lethal concentration 50 (LC50)
is then calculated.

Anticancer Activity Assay:

The in vitro anticancer activity of Angulatin K is typically evaluated using cell-based assays.

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., A549
for lung cancer, MCF-7 for breast cancer) is used.

Cell Culture: The cells are maintained in appropriate culture media and conditions.

Treatment: Cells are treated with various concentrations of Angulatin K for a defined period
(e.q., 24, 48, or 72 hours).

Viability/Cytotoxicity Assay: Cell viability is assessed using assays such as MTT, SRB, or
CellTiter-Glo. These assays measure metabolic activity or cellular protein content, which
correlates with the number of viable cells.

Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the
concentration of the compound that inhibits cell growth by 50%, is determined.

Conclusion
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Angulatin K is a structurally complex sesquiterpene polyol ester with demonstrated biological
activities. Its intricate stereochemistry plays a vital role in its function. Further research is
warranted to fully elucidate its stereochemical details, explore its mechanism of action at a
molecular level, and evaluate its potential as a lead compound for the development of new
insecticides or anticancer agents. The experimental protocols and data presented in this guide
provide a foundation for researchers interested in investigating this promising natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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